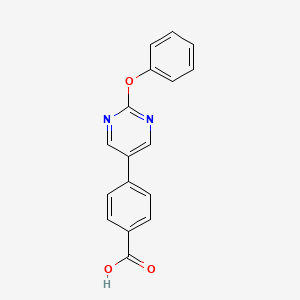

4-(2-Phenoxypyrimidin-5-yl)benzoic acid

説明

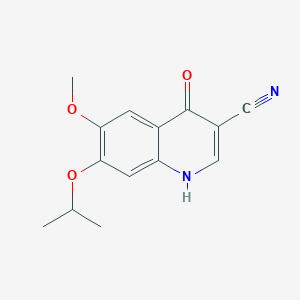

“4-(2-Phenoxypyrimidin-5-yl)benzoic acid” is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . It is provided by various scientific distributors for research use .

Molecular Structure Analysis

The molecular structure of “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” consists of a benzoic acid group attached to a phenoxypyrimidin group . The exact structure can be determined using techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” include a molecular weight of 292.29 g/mol . More specific properties such as solubility, melting point, and boiling point are not provided in the search results.科学的研究の応用

Application in Chemical Catalysis

- Summary of the Application : Benzoic acid, which includes derivatives like “4-(2-Phenoxypyrimidin-5-yl)benzoic acid”, has found a wide range of applications in the chemical industry . The selective oxidation of benzyl alcohol is one of the main routes to produce benzoic acid .

- Methods of Application or Experimental Procedures : In the research, tris(4-bromobiphenyl)phosphine was chosen as a building block to synthesize PAF-181 with a high specific surface area and high yield via a Yamamoto–Ullmann reductive coupling reaction . Subsequently, the WO4@PAF-181 catalyst was successfully prepared via methylation and ion exchange, in which PAF-181 acts as a carrier while WO4 2- serves as the active catalytic site .

- Results or Outcomes : The synergistic effect between functional carriers and active sites endows WO4@PAF-181 with distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid . Importantly, the catalyst can be conveniently recovered and reused by simple filtration, still maintaining its high catalytic activity .

Application in Polymer Chemistry

- Summary of the Application : “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” and its derivatives can be used in the synthesis of functional polynaphthalenes (PNs) via iridium-catalyzed polymerization .

- Methods of Application or Experimental Procedures : The polycoupling reactions of benzoic acid and its derivatives with 4,4′-(1,6-hexylenedioxy)bis(diphenylacetylene) proceed smoothly in o-xylene in the presence of [Cp*IrCl 2] 2 and Ag 2 CO 3 at 140 °C .

- Results or Outcomes : This process generates multisubstituted PNs with high molecular weights (Mw up to 228,700) in high yields (up to 98%) .

Application in Organic Synthesis

- Summary of the Application : “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” can be used in the decarboxylative hydroxylation to synthesize phenols .

- Methods of Application or Experimental Procedures : The decarboxylative hydroxylation is achieved via photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .

- Results or Outcomes : This process is synthetically promising due to its mild conditions, broad substrate scope, and late-stage applications .

Application in Material Science

- Summary of the Application : Polymers constructed from non-emissive monomers show light emission in solutions due to the generation of fluorophores in situ during the polymerization . The polymer carrying a tetraphenylethene motif is weakly emissive in solution but emits intensely when aggregated, demonstrating a phenomenon of aggregation-induced emission .

- Methods of Application or Experimental Procedures : The efficient solid-state emission and good photosensitivity enable it to be utilized as a material for fabricating two-dimensional fluorescent photopatterns by irradiating its thin films under UV light through copper masks .

- Results or Outcomes : All the obtained PNs show good thermal stability and excellent optical transparency. They possess good film-forming ability and their thin films exhibit high refractive indices (n = 1.7653–1.6354) .

Application in Pharmaceutical Synthesis

- Summary of the Application : Phenols are valuable building blocks in natural products, pharmaceuticals, and functional materials .

- Methods of Application or Experimental Procedures : The phenol synthesis is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .

- Results or Outcomes : The decarboxylative hydroxylation follows our recently introduced concept of radical decarboxylative carbometalation via copper carboxylates . Independent of the mechanism, the method overcomes the challenges associated with conventional decarboxylation of benzoic acids , enables a hitherto unknown transformation, and can be applied for the late-stage functionalization .

Safety And Hazards

特性

IUPAC Name |

4-(2-phenoxypyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(21)13-8-6-12(7-9-13)14-10-18-17(19-11-14)22-15-4-2-1-3-5-15/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEKMDBFUUBMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenoxypyrimidin-5-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B1387204.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine](/img/structure/B1387210.png)

![5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387211.png)